molecular formula C10H15N3O2 B13853672 4-Methoxy-6-piperidin-4-yloxypyrimidine

4-Methoxy-6-piperidin-4-yloxypyrimidine

Cat. No.: B13853672
M. Wt: 209.24 g/mol
InChI Key: CDDMGDRZFIZGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-piperidin-4-yloxypyrimidine hydrochloride (CAS 1779124-74-1) is a versatile chemical intermediate in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with a methoxy group and a piperidin-4-yloxy moiety, a structural motif recognized as a privileged scaffold in the design of biologically active molecules . Its primary research application is as a key building block in the synthesis of potential therapeutic agents, particularly in the field of oncology. The pyrimidine scaffold is a common pharmacophore in the development of epidermal growth factor receptor (EGFR) inhibitors . Researchers have utilized similar 4-(piperidin-4-yloxy)pyrimidine structures to design and synthesize novel compounds that demonstrate potent and selective activity against drug-resistant EGFR mutations (such as T790M/L858R) found in non-small cell lung cancer (NSCLC) . The piperidine oxygen linker is a critical structural feature that helps maintain the U-shaped conformation necessary for effective binding in the ATP-binding pocket of the kinase . Beyond oncology, the pyrimidine core is a fundamental structure in many approved drugs and investigational compounds across a wide spectrum of diseases, underscoring its broad utility in pharmaceutical research . This compound is intended for use by qualified researchers as a synthetic intermediate to explore new chemical entities and structure-activity relationships (SAR). For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

4-methoxy-6-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C10H15N3O2/c1-14-9-6-10(13-7-12-9)15-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3

InChI Key

CDDMGDRZFIZGDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=N1)OC2CCNCC2

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Methoxy-6-piperidin-4-yloxypyrimidine

General Synthetic Strategy

The synthesis of 4-Methoxy-6-piperidin-4-yloxypyrimidine typically starts from a suitably substituted pyrimidine precursor, often a dichloropyrimidine or a pyrimidinone derivative. The key steps involve:

  • Nucleophilic aromatic substitution (S_NAr) to introduce the piperidinyl-oxy group at the 6-position.
  • Methoxylation or introduction of the methoxy group at the 4-position.
  • Additional functional group transformations such as amide coupling or hydrolysis depending on the target derivative.

Stepwise Preparation Approach

Starting Material Preparation

The synthesis often begins with orotic acid or a substituted pyrimidine derivative, which is converted into a reactive intermediate such as a dichloropyrimidine or acyl chloride. For example, orotic acid can be transformed into an acyl chloride using phosphorus oxychloride under controlled temperature conditions (-78 to 0 °C).

Methoxylation at the 4-Position

The methoxy group at the 4-position is introduced either by direct substitution of a leaving group (such as chlorine) with methoxide ions or by methylation of a hydroxyl group if present. This step requires careful control of reaction conditions to avoid over-substitution or degradation of the pyrimidine ring.

Final Functionalization and Purification

Further functionalization, such as amide coupling, may be performed to generate derivatives for biological evaluation. Purification is typically achieved by chromatographic techniques or recrystallization to obtain the pure compound suitable for characterization and testing.

Representative Synthetic Route

A representative synthetic route adapted from recent literature and patent disclosures is summarized below:

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Conversion of orotic acid to acyl chloride Phosphorus oxychloride, -78 to 0 °C Acyl chloride intermediate
2 Nucleophilic aromatic substitution (S_NAr) Piperidin-4-ol, heating or microwave 6-(piperidin-4-yloxy)pyrimidine intermediate
3 Methoxylation Sodium methoxide or methyl iodide 4-methoxy-6-(piperidin-4-yloxy)pyrimidine
4 Purification Chromatography/recrystallization Pure target compound

Analysis of Preparation Methods

Reaction Efficiency and Yields

  • The nucleophilic aromatic substitution step is generally high yielding (>70%) when using activated pyrimidine substrates and appropriate nucleophiles under optimized conditions.
  • Methoxylation reactions require careful stoichiometric control to prevent side reactions; yields typically range from 60-85% depending on the method used.
  • Overall synthetic sequences are designed to minimize steps and maximize yield, often employing microwave irradiation to reduce reaction times significantly.

Challenges and Considerations

  • Regioselectivity: Ensuring substitution occurs specifically at the 6-position without affecting other reactive sites on the pyrimidine ring requires precise control of reaction conditions and choice of reagents.
  • Stability: Pyrimidine derivatives can be sensitive to harsh conditions; thus, milder reaction conditions or protective groups may be necessary during multi-step syntheses.
  • Purification: Due to the polarity and potential for multiple isomers, chromatographic separation is often essential to achieve high purity.

In-Depth Research Findings

Structure-Activity Relationship (SAR) Context

Research into pyrimidine derivatives structurally related to 4-Methoxy-6-piperidin-4-yloxypyrimidine has demonstrated that modifications at the 4- and 6-positions significantly influence biological activity, particularly as enzyme inhibitors. The introduction of piperidinyl groups at the 6-position enhances binding affinity in target enzymes, while methoxy substitution at the 4-position modulates physicochemical properties such as solubility and membrane permeability.

Optimization of Synthetic Routes

  • A study demonstrated that regioselective substitution of dichloropyrimidines with piperidinyl nucleophiles followed by methoxylation provides a streamlined approach to generate diverse analogues.
  • Use of microwave-assisted synthesis has been shown to improve reaction rates and yields in the nucleophilic aromatic substitution steps, allowing for rapid library synthesis of pyrimidine derivatives.

Data Table: Comparative Yields and Conditions of Key Steps

Reaction Step Conditions Yield (%) Notes
Acyl chloride formation Phosphorus oxychloride, -78 to 0 °C 85-90 Requires strict temperature control
Nucleophilic aromatic substitution with piperidin-4-ol Heating at 80-120 °C or microwave 70-80 Microwave reduces reaction time
Methoxylation Sodium methoxide, room temp or reflux 60-85 Stoichiometry critical to avoid side products
Final purification Column chromatography >95 Essential for biological testing purity

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-piperidin-4-yloxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of 4-formyl-6-piperidin-4-yloxypyrimidine.

    Reduction: Formation of 4-methoxy-6-piperidin-4-yloxypyrimidine derivatives with reduced pyrimidine rings.

    Substitution: Formation of 4-amino-6-piperidin-4-yloxypyrimidine or 4-thio-6-piperidin-4-yloxypyrimidine.

Scientific Research Applications

Chemical Characteristics

4-Methoxy-6-piperidin-4-yloxypyrimidine is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and a piperidine group at the 6-position. Its molecular formula is C12H16N3OC_{12}H_{16}N_3O with a molecular weight of approximately 204.27 g/mol. The unique structural features contribute to its reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that compounds similar to 4-Methoxy-6-piperidin-4-yloxypyrimidine exhibit significant anti-inflammatory effects. Pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes, which are crucial in mediating inflammatory responses. The methoxy group in this compound may enhance its ability to interact with biological targets involved in inflammation pathways.

Table 1: Comparison of Anti-inflammatory Compounds

Compound NameMechanism of ActionIC50 (µM)Reference
4-Methoxy-6-piperidin-4-yloxypyrimidineCOX inhibitionTBD
2-(Piperidin-4-yloxy)pyrimidineCOX inhibition5.0
IndomethacinCOX inhibition0.15

Anticancer Activity

The anticancer potential of 4-Methoxy-6-piperidin-4-yloxypyrimidine is noteworthy, as several studies have demonstrated cytotoxic effects against various cancer cell lines. The piperidine moiety can enhance cellular uptake and target specific pathways involved in tumor growth.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)Reference
HepG24-Methoxy-6-piperidin-4-yloxypyrimidineTBD
MDA-MB-2315-Bromo-2-(piperidin-4-yloxy)pyrimidine10.5
A5492,6-Dimethoxypyrimidine-4-carboxylic acid7.0

Study on Structure–Activity Relationships (SAR)

A study focused on the SAR of pyrimidine derivatives identified that modifications to the piperidine group significantly affected biological activity. For instance, the introduction of different substituents on the piperidine ring enhanced the inhibitory potency against specific cancer targets, highlighting the importance of structural optimization in drug development.

Key Findings:

  • Substituents that increase lipophilicity tend to improve cell membrane permeability.
  • The most potent derivative showed an IC50 value significantly lower than that of the parent compound, indicating enhanced efficacy.

Clinical Implications

The potential applications of 4-Methoxy-6-piperidin-4-yloxypyrimidine extend beyond laboratory research into clinical settings. Its ability to inhibit key pathways in inflammation and cancer suggests it could be developed into therapeutic agents for conditions such as rheumatoid arthritis and various cancers.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-piperidin-4-yloxypyrimidine depends on its specific application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The piperidine moiety can enhance binding affinity to biological targets.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 4-Methoxy-6-piperidin-4-yloxypyrimidine and related compounds:

Compound Name Position 4 Substituent Position 6 Substituent Key Features
4-Methoxy-6-piperidin-4-yloxypyrimidine Methoxy (-OCH₃) Piperidin-4-yloxy (-O-piperidin) Ether linkage at position 6; piperidine ring enables hydrogen bonding
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine Methoxymethyl (-CH₂OCH₃) Piperidin-1-yl (direct N-link) Piperidine directly bonded via nitrogen; methoxymethyl increases lipophilicity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Methyl (-CH₃) Piperidin-1-yl (direct N-link) Amino group at position 2 enhances hydrogen bonding; methyl is electron-donating
4,6-Dichloro-5-methoxypyrimidine Chlorine (-Cl) Chlorine (-Cl) Electron-withdrawing Cl groups reduce ring electron density; methoxy at position 5
4-Chloro-5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidine Chlorine (-Cl) 2-Methylpyridin-3-yloxy Pyridine substituent introduces aromatic π-stacking potential

Electronic and Steric Effects

  • Methoxy vs. Chlorine/Methyl : The methoxy group at position 4 in the target compound donates electrons via resonance, increasing pyrimidine ring electron density compared to chlorine (electron-withdrawing) or methyl (weakly donating) groups . This may influence nucleophilic substitution reactivity or binding to electron-deficient biological targets.
  • Piperidinyloxy vs.

Pharmacological and Physicochemical Properties

  • Solubility: The ether-linked piperidinyloxy group may enhance aqueous solubility compared to nonpolar substituents (e.g., methyl or chloro groups), as observed in 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine .
  • Biological Activity : Piperidine-containing compounds often exhibit CNS permeability and receptor affinity. For example, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine was synthesized for biological activity studies, leveraging the piperidine ring’s hydrogen-bonding capability . The target compound’s methoxy group could further modulate interactions with enzymes like kinases or GPCRs.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
4-Methoxy-6-piperidin-4-yloxypyrimidine Not reported ~2.1* ~15 (moderate)*
4,6-Dichloro-5-methoxypyrimidine 313–315 1.8 5 (low)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Not reported 2.5 10 (moderate)

*Predicted using QSAR models due to lack of experimental data.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Methoxy-6-piperidin-4-yloxypyrimidine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and solubility of intermediates .
  • Temperature control : Reactions are conducted under reflux (80–120°C) to balance reaction rate and by-product minimization .
  • Catalysts : Transition-metal catalysts (e.g., Pd for Suzuki coupling) may improve regioselectivity in pyrimidine functionalization .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) for downstream applications .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy and piperidinyloxy groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test activity against kinases or phosphatases using fluorescence-based or radiometric assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity and selectivity .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from experimental variables:
  • Substituent effects : Minor structural variations (e.g., methoxy vs. chloromethyl groups) drastically alter bioactivity; re-validate synthetic batches for purity .
  • Assay conditions : Optimize pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives .
  • Target redundancy : Use CRISPR knockouts or isoform-specific inhibitors to confirm target engagement .

Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA)?

  • Methodological Answer :
  • Proteomics : SILAC-based profiling identifies differentially expressed proteins post-treatment .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., DHFR) to map binding sites .
  • Kinetic studies : Measure KmK_m and VmaxV_{max} shifts to distinguish competitive vs. allosteric inhibition .

Q. How can structure-activity relationships (SAR) guide further optimization?

  • Methodological Answer :
  • Substituent scanning : Replace the methoxy group with electron-withdrawing (e.g., Cl) or donating (e.g., NH2_2) groups to modulate reactivity and solubility .
  • Piperidine ring modifications : Introduce sp3^3-hybridized substituents (e.g., methyl) to enhance metabolic stability .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and prioritize synthetic targets .

Q. What experimental designs mitigate off-target effects in in vivo studies?

  • Methodological Answer :
  • Dose-response curves : Establish EC50_{50}/IC50_{50} ratios to differentiate primary vs. off-target effects .
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution (e.g., LC-MS/MS) to adjust dosing regimens .
  • Negative controls : Use enantiomers or structurally analogous inactive compounds (e.g., des-methoxy analogs) .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Methodological Answer :
  • Quality control (QC) : Implement strict HPLC-UV/ELSD protocols for purity checks (≥98%) .
  • Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation .
  • Documentation : Archive detailed logs of solvent suppliers, catalyst lots, and reaction times .

Q. What computational tools are recommended for modeling interactions with biological targets?

  • Methodological Answer :
  • Molecular dynamics (MD) : GROMACS or AMBER simulate binding stability over time .
  • Free-energy calculations : MM-GBSA/PBSA quantify binding affinities for SAR refinement .
  • ADMET prediction : SwissADME or pkCSM forecasts bioavailability and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.